![molecular formula C27H26N2S2 B186113 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 5541-62-8](/img/structure/B186113.png)
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione, also known as TMQ, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the thiazoloquinoline family of compounds and has been found to exhibit interesting biological activities.
Mecanismo De Acción
The mechanism of action of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial and viral strains, including Staphylococcus aureus and herpes simplex virus. In addition, 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. In addition, its potential biological activities make it a promising candidate for further study. However, one limitation of using 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for the study of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione. One potential area of research is the development of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione derivatives with improved biological activities. Another potential area of research is the investigation of the mechanism of action of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione, which could lead to the development of more targeted therapies. Finally, the potential applications of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione in the treatment of various diseases, such as cancer and viral infections, could be further explored.
Métodos De Síntesis
The synthesis of 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione involves the reaction of 2-phenyl-4,4,8-trimethyl-1,2,3,4-tetrahydroquinoline-6-thione with para-methylbenzyl chloride in the presence of a base. The reaction yields 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione as a yellow solid with a melting point of 240-242°C.
Aplicaciones Científicas De Investigación
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit interesting biological activities, such as antimicrobial, antiviral, and anticancer properties. 4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has also been studied for its potential as an anti-inflammatory agent.
Propiedades
Número CAS |
5541-62-8 |
|---|---|
Nombre del producto |
4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione |
Fórmula molecular |
C27H26N2S2 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
4,4,8-trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C27H26N2S2/c1-18-10-13-20(14-11-18)17-28-23-15-12-19(2)16-22(23)24-25(27(28,3)4)31-29(26(24)30)21-8-6-5-7-9-21/h5-16H,17H2,1-4H3 |
Clave InChI |
QATCXNBFRAZQBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C(C2(C)C)SN(C4=S)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C(C2(C)C)SN(C4=S)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



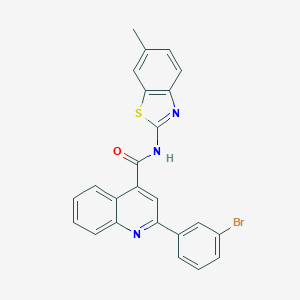
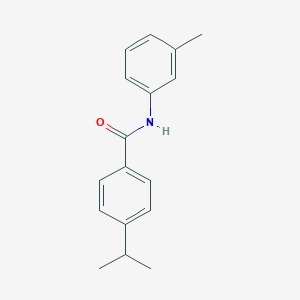
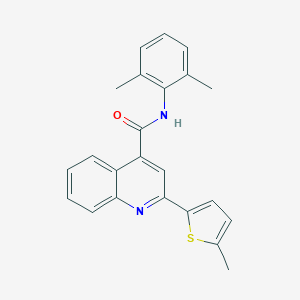
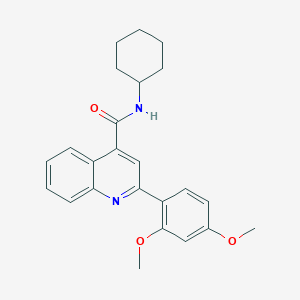
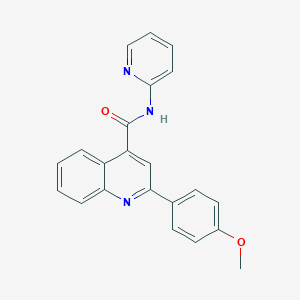
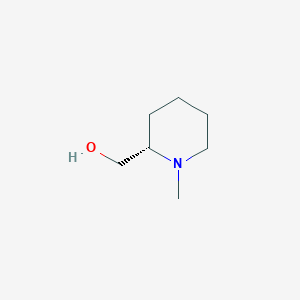

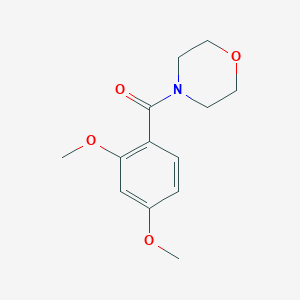
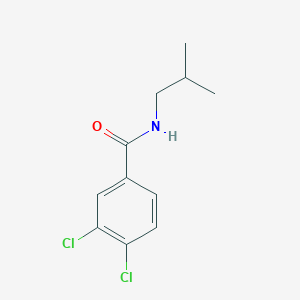
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
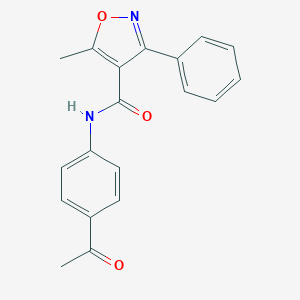

![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)